molecular formula C15H13FO3 B8583288 (4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone

(4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone

Cat. No. B8583288
M. Wt: 260.26 g/mol
InChI Key: NQDUWFUENORRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517184

Procedure details

12.7 g (95 mmol) of aluminium trichloride in 80 ml of 1,2-dichloroethane are stirred under nitrogen and cooled to 3°. 13.35 g (95 mmol) of benzoyl chloride are added. At 30°, this red solution is added dropwise over a period of 25 minutes to a solution of 12.55 g (80.3 mmol) of 1,2-dimethoxy-4-fluorobenzene (4-fluoroveratrole) in 80 ml of 1,2-dichloroethane. The reaction mixture is stirred for a further 3 hours at 3°, then for 31/2 hours at room temperature and then poured onto a mixture of 250 ml of ice and 20 ml of concentrated hydrochloric acid. The organic phase is separated off and the aqueous phase is extracted several times with ether. Organic phase and ether solutions are combined, washed with 1N sodium hydroxide solution, water and with saturated sodium chloride solution, dried over magnesium sulphate and concentrated by evaporation. The resulting yellow oil is stirred with 50 ml of ether in an ice bath until crystallisation takes place, yielding the desired (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone in the form of white crystals having a melting point of 102°-103°.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step Two
Quantity
12.55 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][C:17]=1[O:23][CH3:24].Cl>ClCCCl>[CH3:24][O:23][C:17]1[C:16]([O:15][CH3:14])=[CH:21][C:20]([C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:12])=[C:19]([F:22])[CH:18]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
13.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
12.55 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)F)OC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 3 hours at 3°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3°
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with ether
WASH
Type
WASH
Details
washed with 1N sodium hydroxide solution, water and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
STIRRING
Type
STIRRING
Details
The resulting yellow oil is stirred with 50 ml of ether in an ice bath until crystallisation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C(=O)C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.